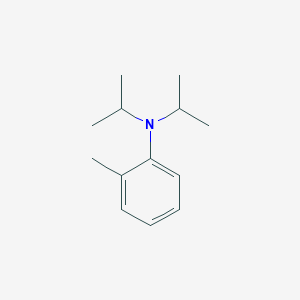
2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone, also known as PSPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSPE is a white crystalline solid that is soluble in water and organic solvents. It is a versatile compound that has been used in the synthesis of various organic molecules and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone is not fully understood, but it is believed to act as a nucleophile in organic reactions. 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone has been shown to react with various electrophiles, including aldehydes, ketones, and imines. The reaction between 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone and electrophiles proceeds through a nucleophilic addition mechanism, resulting in the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects
2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have significant adverse effects on human health. 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone has been used in various in vitro studies to investigate the mechanism of action of various drugs and to study the effects of different compounds on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone in laboratory experiments include its ease of synthesis, versatility, and low toxicity. 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone can be used as a building block in the synthesis of various organic molecules and has shown promising results in scientific research. However, the limitations of using 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone in laboratory experiments include its limited solubility in certain solvents and its potential reactivity with certain compounds.
Orientations Futures
There are several future directions for the research on 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone. One potential area of research is the synthesis of new organic molecules using 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone as a building block. 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone can be used to synthesize various compounds with potential applications in pharmaceuticals, agrochemicals, and material science. Another potential area of research is the investigation of the mechanism of action of 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone and its potential applications in organic reactions. Finally, the potential use of 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone in biomedical research, including drug discovery and drug delivery, is an area of research that warrants further investigation.
Conclusion
In conclusion, 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone is relatively simple, and it has been used as a building block in the synthesis of various organic molecules. 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone has shown promising results in scientific research, and there are several future directions for research in this area. However, further studies are needed to fully understand the potential applications of 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone in various fields.
Méthodes De Synthèse
The synthesis of 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone involves the reaction between piperidine and phenylsulfonyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone. The synthesis of 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone is relatively simple and can be performed in a laboratory setting using standard equipment.
Applications De Recherche Scientifique
2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone has also shown promising results in the field of material science, where it has been used in the synthesis of polymers and other materials.
Propriétés
Nom du produit |
2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone |
|---|---|
Formule moléculaire |
C13H17NO3S |
Poids moléculaire |
267.35 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H17NO3S/c15-13(14-9-5-2-6-10-14)11-18(16,17)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Clé InChI |
COCUWHJBPFFBHM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
C1CCN(CC1)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Solubilité |
40.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B263390.png)
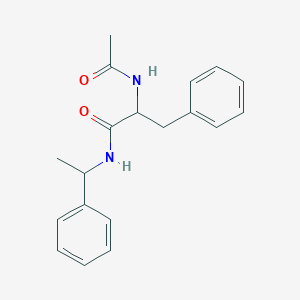
![N-[2-(4-Chlorophenoxy)ethyl]acetamide](/img/structure/B263394.png)
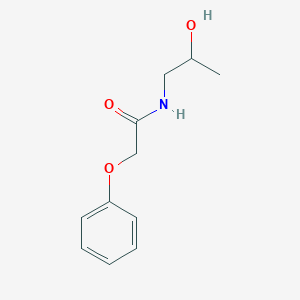
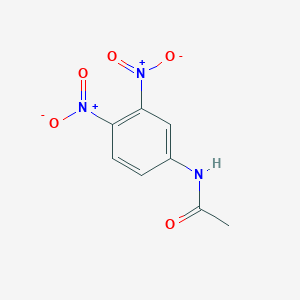

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B263407.png)
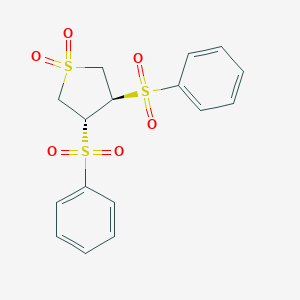
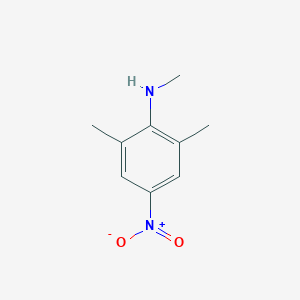
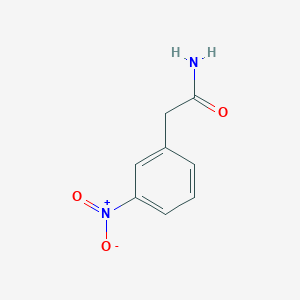
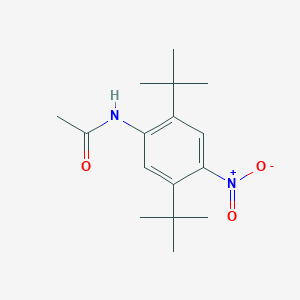
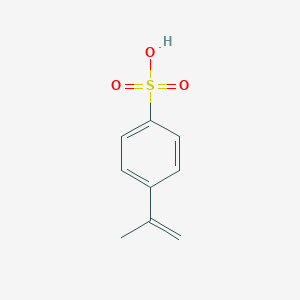
![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)
